Dodec-6-YN-2-amine
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Overview
Description
Dodec-6-YN-2-amine is an organic compound characterized by a twelve-carbon alkyne chain with an amine group attached to the second carbon. The presence of the triple bond at the sixth carbon makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-6-YN-2-amine can be synthesized through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with a suitable alkyne precursor.
Reductive Amination: Another method involves the reductive amination of an aldehyde or ketone with an alkyne group.
Hoffmann Bromamide Reaction: This method involves the degradation of an amide to form a primary amine with one less carbon atom than the original amide.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodec-6-YN-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Halogenated amines, alkylated amines
Scientific Research Applications
Dodec-6-YN-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dodec-6-YN-2-amine exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Dodec-6-YN-1-amine: Similar structure but with the amine group at the first carbon.
Dodec-5-YN-2-amine: Similar structure but with the triple bond at the fifth carbon.
Dodec-6-YN-3-amine: Similar structure but with the amine group at the third carbon.
Uniqueness
Dodec-6-YN-2-amine is unique due to the specific positioning of the amine group and the triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
112218-12-9 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
dodec-6-yn-2-amine |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-6,9-11,13H2,1-2H3 |
InChI Key |
BIQFTUVCIJULIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCC(C)N |
Origin of Product |
United States |
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